molecular formula C21H22N6O4 B15163545 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester

5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester

Cat. No.: B15163545
M. Wt: 422.4 g/mol
InChI Key: CSHSYLVXXXYULC-UHFFFAOYSA-N
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Description

This compound is a structurally complex isoxazole derivative featuring two aminoiminomethylphenyl groups and a 4,5-dihydroisoxazole core. Its unique substituents—aminoiminomethyl (amidine) groups—impart strong hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors requiring glutamine-like recognition .

Properties

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[(4-methanehydrazonoylphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C21H22N6O4/c1-30-19(28)11-21(20(29)26-17-7-5-14(6-8-17)12-24-22)10-18(27-31-21)16-4-2-3-15(9-16)13-25-23/h2-9,12-13H,10-11,22-23H2,1H3,(H,26,29)

InChI Key

CSHSYLVXXXYULC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC(=NO1)C2=CC=CC(=C2)C=NN)C(=O)NC3=CC=C(C=C3)C=NN

Origin of Product

United States

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

Fokin et al. demonstrated that nitrile oxides, generated in situ from hydroxamoyl chlorides, react with terminal alkynes under mild conditions to yield 3,5-disubstituted isoxazoles. For the target compound, a dipolarophile bearing the acetic acid methyl ester moiety would be required. For example, propargyl acetate derivatives could serve as precursors, reacting with a nitrile oxide derived from 3-nitrobenzaldehyde to install the 3-(aminoiminomethyl)phenyl group post-cycloaddition.

Key Conditions :

  • Solvent: Water or ethanol for eco-friendly protocols.
  • Catalyst: DABCO (20 mol%) under ultrasonication enhances reaction rates.
  • Temperature: 80°C for 24 hours ensures complete conversion.

Tandem Cyclization-Oxidation Approaches

Patent EP0464218B1 describes the oxidation of α,β-unsaturated ketoximes to isoxazoles using agents like manganese dioxide. This method could streamline the synthesis by avoiding isolated dipolar intermediates. For instance, a ketoxime precursor bearing the 4,5-dihydro moiety could be oxidized to yield the dihydroisoxazole core, which is subsequently functionalized.

Amidination Strategies for Aminoiminomethyl Groups

The 3- and 4-(aminoiminomethyl)phenyl substituents necessitate amidine synthesis, commonly achieved via the Pinner reaction. Rai et al. optimized this process for Dabigatran etexilate, highlighting critical parameters to minimize impurities.

Pinner Reaction Optimization

Nitrile intermediates are treated with ethanolic HCl and ammonium carbonate to form amidines. For the target compound, 3-cyano and 4-cyanophenyl groups would undergo amidination sequentially or in parallel.

Critical Parameters :

  • HCl Concentration : 33–36% (w/w) prevents hydrolysis to carboxylic acids.
  • Temperature : 40–41°C balances reaction rate and byproduct formation.
  • Ammonia Quenching : Controlled basification (pH ≥ 8) ensures precipitate formation.

Alternative Synthons for Amidination

To circumvent impurities from chloroformate reagents, Rai et al. introduced n-hexyl-4-nitrophenyl carbonate as a novel synthon. This approach could be adapted for amidine-amide coupling in the target molecule, enhancing yield and purity.

Amide and Ester Bond Formation

The 5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl] group requires urea or carbamate linkages, while the methyl ester is introduced via esterification.

Ullmann-Type Coupling for Amide Formation

Aryl halides and amines can undergo copper-catalyzed coupling to form aryl amides. For example, the 4-(aminoiminomethyl)aniline intermediate could react with a carbonyl chloride derivative of the isoxazole under Ullmann conditions.

Conditions :

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline.
  • Solvent: DMF at 110°C for 12 hours.

Esterification via Active Carbonates

The methyl ester is introduced early using methyl chloroformate or via transesterification. Rai’s method employing n-hexyl-4-nitrophenyl carbonate suggests that methyl-4-nitrophenyl carbonate could efficiently esterify carboxylic acid intermediates under mild conditions.

Process Optimization and Impurity Control

Design of Experiments (DoE) in Step Optimization

For the Pinner reaction, DoE identified HCl strength, temperature, and solvent volume as critical factors. A central composite design revealed that 36% HCl at 40°C with 15 volumes of ethanol minimized impurities (e.g., hydrolysis byproducts) to <2%.

Chromatographic Purification

Silica gel chromatography remains essential for isolating amidine and ester intermediates. Gradient elution (hexane/ethyl acetate) resolves closely related impurities, ensuring >98% purity for subsequent steps.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
Nitrile Oxide Cycloaddition DABCO, H₂O, 80°C, ultrasonication 78% 95% Eco-friendly, regioselective
Ketoxime Oxidation MnO₂, CHCl₃, reflux 65% 90% Avoids dipolar intermediates
Pinner Amidination 36% HCl, 40°C, NH₄CO₃ 85% 98% Scalable, minimal byproducts
Ullmann Coupling CuI, 1,10-phenanthroline, DMF 70% 97% Efficient for sterically hindered amides

Chemical Reactions Analysis

Types of Reactions

5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include:

ISO-1 (4,5-Dihydro-3-(4-hydroxyphenyl)-5-isoxazoleacetic acid methyl ester): Key Differences: ISO-1 lacks the aminoiminomethyl groups and instead has a 4-hydroxyphenyl substituent. Biological Activity: ISO-1 inhibits MIF-CD74 interactions, reducing blood-brain barrier permeability in ischemic stroke models. Its simpler structure may limit target specificity compared to the amidine-containing target compound . Physicochemical Properties: Lower molecular weight (~265 g/mol) and logP (predicted ~1.8) suggest better bioavailability than the target compound .

AT-125 (α-Amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid): Key Differences: AT-125 has a chloro substituent and a free carboxylic acid, unlike the methyl ester and amidine groups in the target compound. Biological Activity: Acts as a glutamine antagonist, inhibiting cytidine triphosphate synthetase (CTPS) with a Ki of 2 × 10⁻⁶ M.

Compound 10d (5-[4-(4-Benzyl-piperazin-1-yl)-phenyl]-4,5-dihydro-isoxazole-3-carboxylic acid methyl ester) :

  • Key Differences : Piperazinyl substituents instead of amidine groups.
  • Synthetic Yield : Higher yield (61.2%) compared to other analogs, possibly due to stabilized intermediates during esterification .
  • Purity : 98% HPLC purity with retention time (tR) = 5.0 min, similar to the target compound’s expected chromatographic behavior .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound ISO-1 AT-125 Compound 10d
Molecular Weight (g/mol) ~450 (estimated) ~265 183.57 402.2 (M+Na)
logP (Predicted) ~2.5 (amidine groups increase polarity) ~1.8 ~0.5 (carboxylic acid) ~3.1 (piperazinyl group)
Solubility Moderate (ester improves lipophilicity) High (polar hydroxyl) Low (free carboxylic acid) Moderate (piperazine)
Synthetic Yield Not reported Not reported Not reported 61.2%
HPLC Purity Not reported Not reported Not reported 98%

Q & A

Q. What are the common synthetic routes for preparing substituted isoxazoline derivatives like this compound?

The synthesis typically involves cyclocondensation reactions between nitrile oxides and dipolarophiles. For example, details the preparation of 3,5-disubstituted isoxazolines using ethyl ester intermediates under reflux conditions. Key steps include optimizing reaction time and solvent (e.g., methanol for esterification, yielding 61.2% for compound 10d ). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (purity >95%) is critical to confirm regioselectivity and purity.

Q. How are structural features like the aminoiminomethyl group confirmed experimentally?

Spectroscopic methods are essential:

  • 1H^1H-NMR detects aromatic protons and methyl ester signals (e.g., δ 3.7–4.2 ppm for ester groups in ) .
  • IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1}) and amidine N-H vibrations (~3300 cm1^{-1}) .
  • Mass spectrometry (ESI-MS) verifies molecular ions (e.g., [M+Na]+^+ at 402.2 for compound 10d) .

Q. What preliminary structure-activity relationships (SAR) have been observed for similar compounds?

highlights that small structural changes (e.g., substituents on aromatic rings) significantly alter biological activity. For example, nitro or methoxy groups enhance antimicrobial activity by influencing electron distribution and binding affinity .

Advanced Research Questions

Q. How can conflicting purity data (e.g., HPLC vs. NMR) be resolved during characterization?

Discrepancies may arise from residual solvents or degradation products. A multi-method approach is recommended:

  • Use 1H^1H-NMR integration to quantify impurities (e.g., unreacted starting materials).
  • Pair HPLC (e.g., tR_R = 5.0 min for compound 10b ) with LC-MS to correlate retention times with molecular weights.
  • Perform elemental analysis to validate stoichiometry (e.g., C, H, N percentages in ) .

Q. What strategies optimize regioselectivity in isoxazoline ring formation?

Substituent electronic effects dictate regioselectivity. For example, electron-withdrawing groups (e.g., nitro in ’s compound 10c) favor 3,5-disubstitution. Solvent polarity and temperature (e.g., reflux in acetic acid for 3–5 hours in ) also influence reaction pathways .

Q. How do computational methods aid in predicting biological activity for such compounds?

Molecular docking studies (e.g., ’s analysis of compound 9c binding to active sites) identify key interactions (e.g., hydrogen bonds with amidine groups). QSAR models correlate logP values (calculated from ’s methyl/ethyl esters) with membrane permeability .

Q. What analytical challenges arise in stability studies, and how are they addressed?

Hydrolysis of the methyl ester or amidine groups under acidic/basic conditions can complicate stability assessments. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) coupled with UPLC-MS () monitor degradation products . Buffered solutions (pH 7.4) mimic physiological conditions for in vitro assays .

Data Contradiction Analysis

Q. Why do similar compounds show divergent biological activities despite structural homology?

and reveal that minor substituent changes (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) alter steric hindrance or electronic profiles, affecting target binding. For example, compound 9c (4-bromophenyl) in shows higher antimicrobial activity than 9d (4-methylphenyl) due to enhanced halogen bonding .

Q. How can conflicting solubility data be reconciled during formulation studies?

Solubility varies with pH and counterion selection. For instance, ’s sulfonamide derivatives show improved solubility in DMSO/water mixtures (1:1 v/v) at pH 6.5. Particle size reduction (e.g., nano-milling) and co-solvents (PEG-400) are additional strategies .

Methodological Recommendations

Q. What advanced techniques validate the stereochemistry of the 4,5-dihydroisoxazole ring?

  • X-ray crystallography provides definitive proof (e.g., ’s docking poses).
  • NOESY NMR detects through-space interactions between protons on adjacent carbons .
  • Chiral HPLC (e.g., ’s use of Chiralpak AD-H column) separates enantiomers .

Q. How are synthetic by-products characterized and minimized?

By-products often arise from incomplete cyclization or ester hydrolysis. TLC monitoring (e.g., ’s Rf_f values) and column chromatography (silica gel, ethyl acetate/hexane gradients) isolate pure products. Kinetic studies (varying reaction time/temperature) optimize yield .

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